![molecular formula C11H18O2 B13222011 3,3-Dimethyl-2,6-dioxaspiro[4.6]undec-8-ene](/img/structure/B13222011.png)
3,3-Dimethyl-2,6-dioxaspiro[4.6]undec-8-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-2,6-dioxaspiro[46]undec-8-ene is a chemical compound with the molecular formula C₁₁H₁₈O₂ It is characterized by its unique spirocyclic structure, which includes a dioxaspiro ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2,6-dioxaspiro[4.6]undec-8-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a ketone or aldehyde in the presence of an acid catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is scaled up to accommodate the demand for the compound in various applications, ensuring consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dimethyl-2,6-dioxaspiro[4.6]undec-8-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced or replaced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in a variety of derivatives.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-2,6-dioxaspiro[4.6]undec-8-ene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding its interactions with biological molecules.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-2,6-dioxaspiro[4.6]undec-8-ene involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Dioxaspiro[4.6]undec-8-ene
- 3,3-Dimethyl-1,5,9-trioxaspiro[5.5]undec-7-ene
- 3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one
Uniqueness
3,3-Dimethyl-2,6-dioxaspiro[46]undec-8-ene stands out due to its specific spirocyclic structure, which imparts unique chemical properties and reactivity
Eigenschaften
Molekularformel |
C11H18O2 |
|---|---|
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
3,3-dimethyl-2,6-dioxaspiro[4.6]undec-8-ene |
InChI |
InChI=1S/C11H18O2/c1-10(2)8-11(9-13-10)6-4-3-5-7-12-11/h3,5H,4,6-9H2,1-2H3 |
InChI-Schlüssel |
BQCHTPRLZQHCIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2(CCC=CCO2)CO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


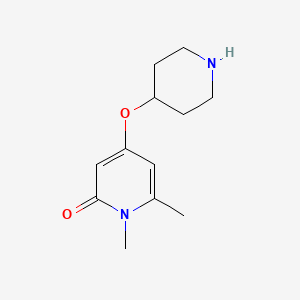
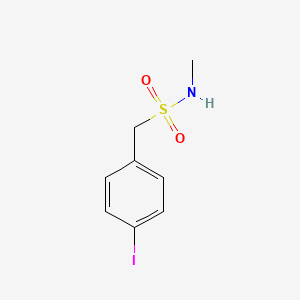
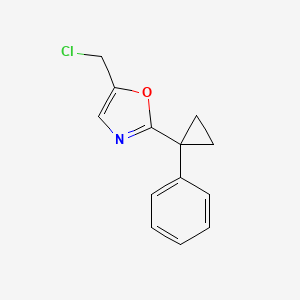
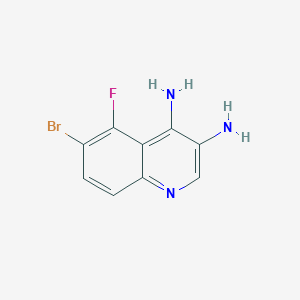
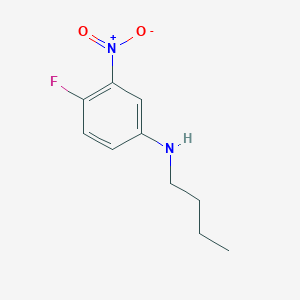
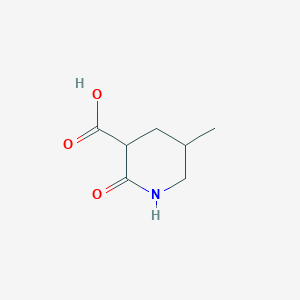
![2-Amino-5-methoxy-6-(propan-2-yloxy)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13221972.png)
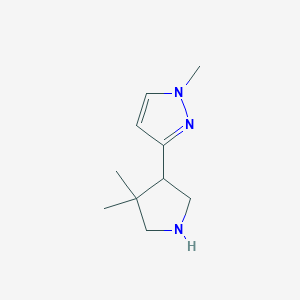


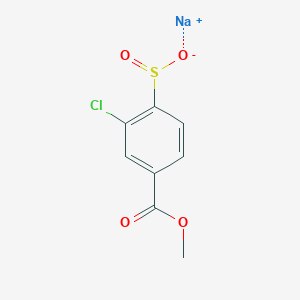
![8-(1-Ethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13222004.png)
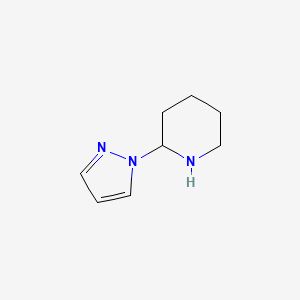
![4-[(1-Cyclopropylethyl)amino]butan-2-ol](/img/structure/B13222021.png)
